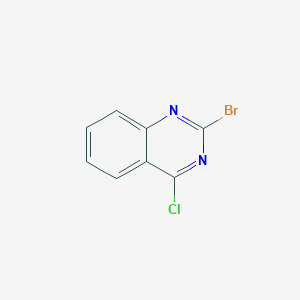

2-Bromo-4-chloroquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2 |

|---|---|

Molecular Weight |

243.49 g/mol |

IUPAC Name |

2-bromo-4-chloroquinazoline |

InChI |

InChI=1S/C8H4BrClN2/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H |

InChI Key |

RUJUBVLJDRNMHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Chloroquinazoline

A direct approach involves brominating 4-chloroquinazoline at the 2-position. This method parallels the bromination of chlorinated aromatic systems, where regioselectivity is critical. In analogous processes, such as the bromination of 2-chlorophenols, the use of tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) as catalysts ensures preferential bromination at the para position relative to existing substituents. For quinazoline systems, similar conditions—using bromine in chlorinated solvents (e.g., chlorobenzene) at 0–20°C—could direct bromination to the 2-position.

Reaction Conditions:

-

Solvent: Chlorobenzene or methylene chloride

-

Catalyst: Triethylamine hydrochloride (3–6 wt%)

-

Temperature: 5–15°C

Challenges include competing bromination at the 6- or 8-positions of quinazoline, necessitating precise stoichiometry and slow bromine addition to minimize isomer formation.

Stepwise Synthesis via Intermediate Halogenation

Acetylation-Bromination Sequence

A two-step strategy, inspired by the synthesis of 2-bromo-4-fluoroacetanilide, involves protecting the amine group of 4-chloro-2-aminoquinazoline via acetylation, followed by bromination.

Acetylation of 4-Chloro-2-aminoquinazoline

Bromination of the Acetylated Intermediate

-

Reagents: Bromine, hydrogen peroxide (oxidizer)

-

Conditions: 45–60°C, followed by sodium bisulfite decolorization

This method avoids over-bromination by stabilizing the reactive site through electron-withdrawing acetamide groups.

Friedel-Crafts Alkylation and Subsequent Halogenation

Building the Quinazoline Core

Synthesizing the quinazoline skeleton with pre-installed halogens is another viable route. For example, the alkylation of chlorobenzene derivatives with bromopropane under pressurized conditions could be adapted to construct brominated-chlorinated intermediates.

Key Steps:

-

Alkylation: Reaction of 4-chlorotoluene with 2-bromopropane using FeCl₃ as a catalyst.

-

Cyclization: Formation of the quinazoline ring via condensation with a nitrogen source (e.g., urea).

Challenges:

-

Isomer separation (e.g., para vs. ortho chlorotoluene) requires advanced crystallization or distillation techniques.

-

Ensuring regioselective cyclization to favor the 2-bromo-4-chloro substitution pattern.

Catalytic Systems and Solvent Effects

Role of Tertiary Amine Catalysts

Triethylamine hydrochloride, used in phenol bromination, enhances regioselectivity by coordinating bromine and stabilizing transition states. Similar catalytic systems could mitigate side reactions in quinazoline bromination.

Solvent Optimization

Non-polar solvents (e.g., chlorobenzene) improve bromine solubility and reduce side reactions, while polar aprotic solvents (e.g., DMF) may accelerate cyclization steps.

Purification and Isolation Techniques

Distillation and Crystallization

Chromatographic Methods

Column chromatography using silica gel or alumina resolves regioisomers, though industrial-scale applications favor cost-effective distillation.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is a key intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like potassium carbonate or cesium carbonate.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-chloroquinazoline has been investigated for its potential as an antitumor agent , particularly due to its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Case Study : In a study evaluating the antiproliferative properties of various quinazoline derivatives, compounds derived from this compound showed significant inhibition of cell proliferation in human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines. For instance, one derivative exhibited an IC50 value of 2.8 µM against HCT-116 cells, indicating strong activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various bacterial strains.

- Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial metabolism.

Biochemical Research

In biochemical studies, this compound has been utilized to explore enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various biological targets, making it a valuable compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloroquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-bromo-4-chloroquinazoline with structurally related quinazoline derivatives, highlighting substituent positions, molecular weights, and key properties:

*Theoretical values based on quinazoline core and halogen atomic masses.

Biological Activity

2-Bromo-4-chloroquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

This compound is part of the quinazoline family, characterized by a benzodiazine structure. The presence of bromine and chlorine substituents significantly influences its reactivity and biological properties. The synthesis of this compound typically involves halogenation reactions, often utilizing palladium-catalyzed cross-coupling methods to introduce the bromo and chloro groups efficiently .

The biological activity of this compound primarily stems from its role as an inhibitor of various tyrosine kinases. These enzymes are crucial in signaling pathways associated with cell proliferation and survival, making them significant targets in cancer therapy. Specifically, this compound has shown efficacy against receptor tyrosine kinases (RTKs) such as:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

Inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antitumor Activity

A study evaluated the antiproliferative effects of various quinazoline derivatives, including this compound, against several human cancer cell lines. Notably, compounds were screened at a concentration of 50 µM, with significant inhibition observed in T98G (human glioblastoma) and HCT-116 (human colorectal carcinoma) cell lines. For instance, derivative 10b exhibited an IC50 value of 2.8 µM against HCT-116 cells, demonstrating potent antitumor activity compared to the standard drug doxorubicin .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 10b | HCT-116 | 2.8 | Active against colorectal carcinoma |

| 10b | T98G | 2.0 | Active against glioblastoma |

| 15a | HCT-116 | - | Active |

| 15b | T98G | - | Active |

Inhibition of Mycobacterium tuberculosis

Research has also indicated that quinazoline derivatives can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis. This is significant for developing new antituberculosis agents. In particular, the activity against Mycobacterium bovis BCG was assessed, revealing that certain derivatives had IC50 values around 11 µM, indicating potential for further development in treating tuberculosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the quinazoline ring can enhance biological activity. For example, substituents at the C2 position have been linked to increased antiproliferative effects. The presence of electron-withdrawing groups has also been correlated with improved potency against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-4-chloroquinazoline, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via halogenation of quinazoline precursors. A common approach involves nucleophilic substitution, where bromine and chlorine are introduced sequentially. For example, chlorination at the 4-position may precede bromination at the 2-position using reagents like PCl₅ or SOCl₂, followed by bromine in a polar aprotic solvent (e.g., DMF). Reaction temperature (0–60°C) and stoichiometric ratios of halogenating agents are critical for minimizing byproducts such as dihalogenated derivatives . Catalysts like FeCl₃ or AlCl₃ can enhance regioselectivity, but excess catalyst may lead to decomposition . Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 50–75% under inert atmospheres.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on X-ray crystallography (using programs like SHELXL and visualization tools like ORTEP-3 ), NMR spectroscopy (¹H/¹³C, with emphasis on aromatic proton splitting patterns), and mass spectrometry (ESI-MS or HRMS). For crystallographic analysis, single crystals are grown via slow evaporation in solvents like DCM/hexane. Key NMR signals include downfield shifts for Br/Cl-substituted aromatic protons (δ 8.2–8.8 ppm) and coupling constants (J ≈ 8–10 Hz for adjacent substituents) . Purity is validated via elemental analysis or HPLC (>95% purity thresholds ).

Q. What safety protocols are required for handling this compound in the laboratory?

- Methodological Answer : Due to its corrosive and potentially toxic nature, handling requires PPE (gloves, goggles, lab coat), fume hood use, and adherence to OSHA/GHS guidelines . Storage should be at 0–6°C in airtight, light-resistant containers to prevent decomposition . Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Emergency procedures include skin/eye rinsing with water for 15+ minutes and avoiding inducement of vomiting if ingested .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy model , can simulate electron density distributions to identify reactive sites. For Suzuki-Miyaura couplings, the bromine atom at the 2-position is more electrophilic than chlorine due to lower electronegativity, making it preferential for palladium-catalyzed aryl-aryl bond formation. Computational tools (e.g., Gaussian, ORCA) model transition states and activation energies, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent effects (polar vs. nonpolar) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. To address this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Compare experimental spectra with simulated data (e.g., ACD/Labs or ChemDraw predictions).

- Use 2D techniques (COSY, HSQC) to confirm coupling networks .

- Cross-validate with X-ray crystallography, which provides unambiguous bond-length and angle data . Contradictions in mass spectra (e.g., unexpected adducts) require high-resolution measurements and isotopic pattern analysis .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The chlorine atom at the 4-position exerts a strong electron-withdrawing effect, activating the quinazoline ring for substitution. Bromine at the 2-position creates steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to the 6- or 8-positions. Electronic effects are quantified via Hammett σ constants, while steric maps (using software like Spartan) predict accessibility. For example, bulky nucleophiles like tert-butoxide favor the 8-position due to reduced steric clash, confirmed by NOE NMR experiments .

Q. What are the applications of this compound in medicinal chemistry, and how are its bioactivity profiles validated?

- Methodological Answer : This compound serves as a precursor for kinase inhibitors and anticancer agents. Bioactivity is assessed via:

- Enzyme inhibition assays (e.g., EGFR kinase IC₅₀ measurements using fluorescence polarization).

- Cellular cytotoxicity studies (MTT assays on cancer cell lines like HeLa or MCF-7) .

- Molecular docking (AutoDock Vina) to predict binding modes to target proteins . Metabolite stability is evaluated via liver microsome assays, with LC-MS tracking degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.